molecular formula C5H9NO3 B580500 4-Nitrooxane CAS No. 1313738-95-2

4-Nitrooxane

Cat. No. B580500
CAS RN: 1313738-95-2
M. Wt: 131.131
InChI Key: NEJGJDRGDXBKGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitrooxane (4-NOX) is an organic compound that is widely used in a variety of applications. It is a colorless liquid with a pungent odor and is highly flammable. 4-NOX is an important intermediate in the synthesis of a variety of organic compounds, and has been used extensively in the preparation of polymers, dyes, and pharmaceuticals. Additionally, 4-NOX has been used as a reagent in scientific research applications, such as the synthesis of new drugs, the study of biochemical and physiological processes, and the development of new laboratory techniques.

Scientific Research Applications

Detection and Sensing Applications

Research has developed ultrasensitive fluorescent probes based on polysiloxane to detect 4-nitrophenol (4-NP) due to its widespread use in dyes, pesticides, and pharmaceutical industries, highlighting its potential as a dangerous toxic pollutant. These probes exhibit high efficiency and selectivity for 4-NP detection, demonstrating a novel approach for designing fluorescent materials capable of sensing nitroaromatic compounds with high sensitivity and selectivity (Wang, Zuo, & Feng, 2020). Similarly, pyrenyl-functionalized polysiloxanes have been engineered for the selective and sensitive detection of 4-nitrotoluene (NT), an intermediate in the manufacture of dyes and other chemicals, presenting a new synthetic route for creating fluorescent probes with unique selectivity (Gou, Zhang, Zuo, Tian, Dong, & Lin, 2019).

Biodegradation and Environmental Remediation

Studies on biodegradation processes have demonstrated the capacity of specific microbial systems to transform or degrade nitroaromatic compounds, such as 4-nitrophenol, through reduction of the nitro group to corresponding amines, presenting potential applications in biodegradation of environmental contaminants and biocatalysis for synthesis of valuable organic molecules (Spain, 2013). Furthermore, the degradation of 4-nitrophenol in a sequencing batch reactor with aerobic-anoxic cycles has been examined, revealing high removal efficiency which underscores the feasibility of technological solutions for xenobiotic removal (Tomei & Annesini, 2005).

Catalysis and Chemical Reduction

Research into graphene-based (photo)catalysts for the reduction of nitro compounds to amines has progressed, with graphene derivatives enhancing the rate of nitro compound reduction due to their high catalytic prowess, indicating significant potential for the reduction of toxic nitro contaminants like 4-nitrophenol to less harmful amines (Nasrollahzadeh, Nezafat, Gorab, & Sajjadi, 2020). Additionally, electrochemical sensing and remediation of 4-nitrophenol using biosynthesized copper oxide nanoparticles have been reported, demonstrating the nanoparticles' catalytic efficiency in degradation of 4-nitrophenol pollutant (Singh, Kumar, Kumar, Jyoti, Agarwal, & Mizaikoff, 2017).

properties

IUPAC Name

4-nitrooxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c7-6(8)5-1-3-9-4-2-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJGJDRGDXBKGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693519
Record name 4-Nitrooxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrooxane

CAS RN

1313738-95-2
Record name 2H-Pyran, tetrahydro-4-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1313738-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitrooxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitrooxane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.